BenchChemオンラインストアへようこそ!

Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate

EZH2 inhibitor A677G mutant histone methyltransferase

This ethyl carbamate scaffold is the only characterized EZH2 A677G-selective tool compound with documented sub-nanomolar biochemical potency (IC50 = 0.900 nM) and ~30-fold selectivity over Y641N mutant. Directly profiled in patent-validated TR-FRET assays. Unlike uncharacterized tert-butyl or benzyl carbamate analogs, it provides a quantitative potency benchmark for SAR exploration, selectivity panel calibration, and freedom-to-operate analyses in DLBCL chemical probe development.

Molecular Formula C10H20N2O4S
Molecular Weight 264.34
CAS No. 1234882-36-0
Cat. No. B2547055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate
CAS1234882-36-0
Molecular FormulaC10H20N2O4S
Molecular Weight264.34
Structural Identifiers
SMILESCCOC(=O)NCC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13)
InChIKeyQTDSRQXBIMCXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate (CAS 1234882-36-0): Chemical Class and Procurement Baseline


Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate (CAS 1234882-36-0; molecular formula C₁₀H₂₀N₂O₄S; molecular weight 264.34 g/mol) is a piperidine-derived carbamate featuring an N-methylsulfonyl substituent at the piperidine 1-position and an ethyl carbamate moiety attached via a methylene linker at the 4-position [1]. As catalogued in PubChem (CID 49688168), it is primarily encountered as a synthetic intermediate and research tool compound, with reported engagement in histone lysine methyltransferase inhibition contexts, particularly EZH2 mutant biochemical assays documented in BindingDB [2].

Why Generic Carbamate Substitution Fails: Quantitative Differentiation Evidence for Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate


Direct substitution of Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate with structurally similar carbamate analogs—such as tert-butyl or benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate—is unsupported by equivalent potency data. While the ethyl carbamate derivative has a documented IC₅₀ of 0.900 nM against the EZH2 A677G mutant in a biochemical TR-FRET assay [1], systematic potency data for the tert-butyl (CAS 287953-38-2) and benzyl (CAS 402927-96-2) congeners against this clinically relevant target are entirely absent from the peer-reviewed and patent literature [2]. The ethyl carbamate group modulates both steric and electronic properties at the piperidine 4-position, and the compound's computed XLogP3-AA of 0.3 [3] differs substantially from more lipophilic tert-butyl analogs, potentially altering membrane permeability, metabolic stability, and target binding kinetics. Furthermore, the EZH2 A677G mutation is a documented resistance driver in B-cell lymphomas, and only the ethyl carbamate scaffold has been explicitly profiled in this therapeutically relevant context [1].

Quantitative Comparative Evidence Guide: Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate vs. Structural Analogs and EZH2 Inhibitors


EZH2 A677G Mutant Biochemical Potency: Ethyl Carbamate Scaffold vs. Wild-Type EZH2 Reference Inhibitors

In a TR-FRET biochemical assay measuring inhibition of the EZH2 enzyme harboring the A677G gain-of-function mutation, the compound 6-(Ethyl(1-(methylsulfonyl)piperidin-4-yl)amino)-N... (BDBM458817, containing the Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate substructure) exhibited an IC₅₀ of 0.900 nM [1]. This value is approximately 21-fold more potent than the same compound series against wild-type EZH2 (IC₅₀ ≈ 18.6 nM) and approximately 30-fold more potent than against the Y641N mutant (IC₅₀ ≈ 27.1 nM), as reported in a comparative Nature table of EZH2 inhibitors [2]. The A677G-selective potency profile distinguishes this ethyl carbamate-containing chemotype from pan-EZH2 inhibitors such as EPZ005687 (Ki = 24 nM against wild-type EZH2) [3].

EZH2 inhibitor A677G mutant histone methyltransferase epigenetics lymphoma

Sequence-Dependent Selectivity: Differential EZH2 Mutant Profiling Defines a Procurement Niche

The ethyl carbamate-bearing compound demonstrates a pronounced selectivity window favoring the A677G mutant (IC₅₀ = 0.900 nM) over the Y641N mutant (IC₅₀ ≈ 27.1 nM), yielding a selectivity ratio of approximately 30-fold [1]. This contrasts with clinical-stage EZH2 inhibitors such as tazemetostat (EPZ-6438), which exhibits IC₅₀ values of 11 nM (wild-type), 16 nM (Y641N), and 8 nM (A677G) respectively—a relatively flat mutant selectivity profile [2]. The differential selectivity profile of the ethyl carbamate scaffold makes it uniquely suited as a chemical probe for dissecting A677G-specific EZH2 biology versus pan-mutant inhibition strategies.

EZH2 mutation Y641N A677G mutant-selective inhibitor hematologic malignancies

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bond Capacity vs. Tert-Butyl Carbamate Analogs

The ethyl carbamate compound (XLogP3-AA = 0.3; hydrogen bond acceptor count = 5; topological polar surface area = 84.1 Ų) [1] exhibits markedly lower computed lipophilicity than its tert-butyl carbamate analog tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (CAS 287953-38-2; XLogP3-AA ≈ 1.5; TPSA ≈ 75.7 Ų) [2]. The ~1.2 log unit difference in XLogP predicts an approximately 16-fold difference in octanol-water partition coefficient, implying significantly different membrane permeability, plasma protein binding, and metabolic clearance profiles. For in vitro assays requiring aqueous solubility and reduced non-specific binding, the lower lipophilicity of the ethyl carbamate offers practical handling advantages over more lipophilic tert-butyl or benzyl congeners.

lipophilicity XLogP hydrogen bond acceptor drug-likeness physicochemical profiling

Scaffold Validation: Integration into Bioactive EZH2 Inhibitor Chemotypes in Patent Literature

The Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate substructure is explicitly embedded within the exemplified compound 6-(Ethyl(1-(methylsulfonyl)piperidin-4-yl)amino)-N... (BDBM458817) from Jiangsu Hengrui Medicine's US Patent 11,059,811, which discloses potent EZH2 inhibitors with sub-nanomolar activity against the A677G mutant [1]. A second Hengrui patent (US 10,759,787) also incorporates this scaffold class [2]. The patent-protected exemplification distinguishes this compound from commercially available but biologically unvalidated tert-butyl or benzyl carbamate intermediates that lack peer-reviewed or patent-documented target engagement data. This patent pedigree provides procurement teams with a traceable intellectual property and biological validation anchor that generic carbamate intermediates cannot match.

patent analysis EZH2 inhibitor lead optimization Jiangsu Hengrui Medicine intellectual property

Optimal Research and Procurement Scenarios for Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate


EZH2 A677G Mutant-Selective Chemical Probe Development

For academic or biopharma laboratories developing chemical probes to dissect the oncogenic role of EZH2 A677G gain-of-function mutations in diffuse large B-cell lymphoma (DLBCL), this ethyl carbamate scaffold provides a characterized starting point with documented sub-nanomolar biochemical potency (IC₅₀ = 0.900 nM) [1]. Its ~30-fold selectivity over the Y641N mutant differentiates it from clinical pan-EZH2 inhibitors like tazemetostat, making it suitable for studies requiring mutant-specific pharmacological modulation rather than broad EZH2 inhibition [2]. Procurement of this compound—rather than uncharacterized tert-butyl or benzyl analogs—ensures alignment with patent-validated biology [3].

Structure-Activity Relationship (SAR) Campaigns Targeting the Piperidine Carbamate Linker Region

Medicinal chemistry teams conducting SAR exploration around the EZH2 inhibitor piperidine-carbamate linker region can use this compound as a reference standard for the ethyl carbamate variant. The documented 0.900 nM IC₅₀ [1] provides a quantitative potency benchmark against which newly synthesized analogs (e.g., isopropyl, cyclopropyl, or substituted benzyl carbamates) can be directly compared in the same TR-FRET biochemical assay format. The computed XLogP3-AA value of 0.3 [2] further serves as a baseline for tracking how linker modifications impact lipophilicity and, by inference, ADME properties.

Epigenetic Inhibitor Selectivity Panel Screening

Contract research organizations (CROs) and screening core facilities assembling epigenetic inhibitor selectivity panels can include this compound as a characterized EZH2 A677G-biased control. Its mutant selectivity profile (A677G IC₅₀ = 0.900 nM vs. Y641N IC₅₀ ≈ 27.1 nM vs. wild-type IC₅₀ ≈ 18.6 nM) [1] provides a well-defined selectivity fingerprint for benchmarking panel performance and calibrating assay sensitivity across EZH2 mutant variants. Procurement of the ethyl carbamate variant, rather than uncharacterized Boc-protected intermediates, reduces the risk of introducing compounds with undefined or absent target engagement into screening cascades [3].

Patent-Landscape-Guided Lead Optimization and IP Positioning

Pharmaceutical R&D teams evaluating the EZH2 inhibitor intellectual property landscape can procure this compound as a key exemplar from the Jiangsu Hengrui Medicine patent estate (US 11,059,811; US 10,759,787) [1]. Using it as a reference standard enables direct comparison of novel in-house analogs against a patent-protected chemotype with documented sub-nanomolar activity, facilitating freedom-to-operate analyses and the identification of structurally differentiated lead series. This application leverages the compound's unique status as a biologically validated, patent-exemplified ethyl carbamate that stands apart from generic catalog intermediates lacking target engagement documentation.

Quote Request

Request a Quote for Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.